2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9FO4 It is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyacetic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid.
Reaction with Glyoxylic Acid: The boronic acid undergoes a reaction with glyoxylic acid under specific conditions to form the desired product.
Catalysts and Solvents: Common catalysts used in this reaction include palladium-based catalysts, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-2-methoxyphenyl)acetic acid: Similar in structure but lacks the hydroxy group.
(5-Fluoro-2-methoxyphenyl)methanol: Contains a methanol group instead of the hydroxyacetic acid moiety.
Uniqueness
2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both a fluorine atom and a hydroxyacetic acid group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9FO4 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
RIZFZQRYCGDGAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(=O)O)O |
Origin of Product |
United States |
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